2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative featuring a chlorophenyl substituent at the 2-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 4-position. The introduction of the 2-chlorophenyl group likely enhances lipophilicity and influences electronic properties, which may modulate reactivity and biological activity.
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-6-8(12(17)18)11(16)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,17,18) |
InChI Key |
XJIXORRKOAWCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Yield vs. Sustainability Tradeoffs
| Method | Average Yield | PMI* | E-Factor** |
|---|---|---|---|
| Hydrazine Cyclo. | 70% | 18.4 | 32.1 |
| Nucleophilic Subst. | 65% | 22.7 | 45.3 |
| Cross-Coupling | 55% | 41.2 | 68.9 |
*Process Mass Intensity (kg reagents/kg product); **Environmental Factor (kg waste/kg product)
Flow synthesis reduces PMI to 12.3 and E-Factor to 18.6, making it the most sustainable option despite higher capital costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the activation of apoptotic pathways and inhibition of key oncogenic signaling pathways.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study:
In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers, suggesting its potential utility in treating autoimmune diseases.
Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to evaluate how modifications to the chemical structure influence biological activity. Key findings include:
- Chlorophenyl Group: Enhances binding affinity to target proteins.
- Dihydropyridazine Core: Essential for maintaining biological activity.
- Carboxylic Acid Functionality: Critical for solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Point : The presence of bulky or polar substituents (e.g., bromobenzoyl, nitro groups in ) significantly increases melting points compared to simpler analogs like 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid . The 2-chlorophenyl group in the target compound may moderately elevate its melting point relative to the unsubstituted analog.
Acidity : The electron-withdrawing 2-chlorophenyl group likely lowers the pKa of the carboxylic acid group compared to the unsubstituted compound (predicted pKa ~1.8–2.2 vs. 2.02 in ), enhancing its solubility in basic aqueous solutions.
Structural Diversity: Pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) differ in ring structure (pyrimidine vs.
Biological Activity
2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10ClN3O3
- Molecular Weight : 263.68 g/mol
- CAS Number : 1707371-97-8
Pharmacological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies have indicated that derivatives of dihydropyridazine compounds possess significant antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Antitumor Activity : Research highlights the compound's ability to inhibit tumor cell proliferation. Specific derivatives have demonstrated cytotoxic effects in human cancer cell lines, making them candidates for further development in cancer therapeutics .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo .
- Enzyme Inhibition : Some studies have reported that the compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound selectively inhibits kinases that are crucial for cell cycle regulation and signal transduction pathways involved in tumor growth .
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound may modulate oxidative stress levels within cells, contributing to its anticancer effects .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Antitumor Activity in Cell Lines
In vitro studies using HeLa and HCT116 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at 15 µM for HeLa cells and 20 µM for HCT116 cells.
Data Table
Q & A
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃), δ 7.45–7.60 (m, 4H, Ar-H) | |
| ¹³C NMR | δ 165.2 (C=O), δ 135.5 (Cl-C₆H₄) |
Basic: What biological activities have been reported for structurally related compounds?
Answer:
Analogous dihydropyridazines exhibit:
- Antimicrobial activity: MIC values of 8–32 µg/mL against S. aureus .
- Enzyme inhibition: IC₅₀ of 1.2 µM against COX-2 in molecular docking studies .
- Anticancer potential: EC₅₀ of 12 µM in HeLa cell lines via apoptosis induction .
Limitation: Activity varies significantly with substituents; the 2-chlorophenyl group may enhance lipophilicity and target binding .
Advanced: How do researchers resolve discrepancies in reported biological data for this compound class?
Answer:
- Standardized assays: Re-evaluate activity under consistent conditions (e.g., pH 7.4, 37°C) .
- Structure-activity relationship (SAR) studies: Compare substituent effects (e.g., 2-chloro vs. 4-chloro phenyl) .
- Computational validation: Molecular dynamics simulations clarify binding interactions conflicting with experimental IC₅₀ values .
Example: A 2024 study found that 2-chlorophenyl analogs showed 30% higher COX-2 inhibition than 4-chlorophenyl derivatives, resolving prior contradictory reports .
Advanced: What computational methods are used to predict physicochemical properties?
Answer:
- DFT calculations: Predict logP (2.1 ± 0.3) and pKa (3.8 for the carboxylic acid group) .
- Molecular docking: Identifies potential targets (e.g., EGFR kinase) by analyzing binding affinity (−9.2 kcal/mol) .
- ADMET prediction: SwissADME estimates moderate bioavailability (F=65%) but potential hepatotoxicity (CYP3A4 inhibition) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential dust formation .
- Waste disposal: Neutralize with dilute NaOH before aqueous disposal .
Note: No acute toxicity data exists; treat as hazardous based on structural analogs .
Advanced: How does the electronic nature of the chlorophenyl group influence reactivity?
Answer:
The electron-withdrawing chlorine atom:
- Enhances electrophilicity at the pyridazine ring, facilitating nucleophilic attacks (e.g., amidation) .
- Stabilizes intermediates in cyclization via resonance effects .
- Reduces solubility in aqueous media (logP increases by 0.5 vs. non-chlorinated analogs) .
Experimental Support: XRD data shows shortened C-Cl bond lengths (1.72 Å), confirming strong σ-withdrawing effects .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
